Benzo[d]thiazol-6-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXSRLIKDPNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591344 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-66-3 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Benzo D Thiazol 6 Ylmethanol
Precursor Synthesis and Functionalization Strategies
The synthesis of Benzo[d]thiazol-6-ylmethanol fundamentally relies on the initial construction of the benzothiazole (B30560) scaffold, followed by the strategic introduction of the hydroxymethyl group.
Preparation of Substituted Benzenethiols for Benzothiazole Ring Formation
The formation of the benzothiazole ring is often achieved through the condensation of 2-aminothiophenols with various electrophilic partners. mdpi.comindexcopernicus.com The substituents on the resulting benzothiazole are determined by the functional groups present on the initial 2-aminothiophenol (B119425).
Several methods are employed for the synthesis of substituted 2-aminobenzenethiols:
Herz Reaction: This method involves the reaction of an aniline (B41778) with disulfur (B1233692) dichloride to form a 1,2,3-dithiazolium chloride salt (Herz salt), which is then hydrolyzed to the corresponding o-aminothiophenol. It's crucial that the para-position of the aniline is blocked to prevent the formation of unwanted side products. ijcrt.org
Reduction of Bis(o-nitrophenyl) Disulfides: This two-step process begins with the reaction of a halonitrobenzene with sodium polysulfide to yield a bis(o-nitrophenyl) disulfide. Subsequent reduction, typically with zinc and an acid, produces the zinc salt of the 2-aminobenzenethiol. ijcrt.org
Hydrolytic Cleavage of 2-Aminobenzothiazoles: Pre-formed 2-aminobenzothiazoles can be hydrolyzed to afford the corresponding 2-aminobenzenethiols. ijcrt.org
Introduction of the Hydroxymethyl Group at the C-6 Position
Once the benzothiazole core is established, the hydroxymethyl group can be introduced at the C-6 position through various functional group transformations. A common strategy involves the reduction of a pre-existing carbonyl group at the C-6 position.
For instance, a 6-formylbenzo[d]thiazole can be selectively reduced to this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. Another approach involves the reduction of a 6-carboxy-substituted benzothiazole derivative. For example, 6-fluorobenzo[d]thiazole-2-carboxylic acid can be synthesized and subsequently, the carboxylic acid can be reduced to the alcohol. researchgate.netjapsonline.com
Direct Synthetic Routes to this compound
Direct methods for the synthesis of this compound and its derivatives often involve the simultaneous formation of the benzothiazole ring and the introduction of the hydroxymethyl or a related functional group.
Condensation Reactions with 2-Aminothiophenol Derivatives
The condensation of 2-aminothiophenols with various carbonyl compounds is a cornerstone of benzothiazole synthesis. mdpi.commdpi.comindexcopernicus.comnih.govmdpi.com This approach allows for the direct incorporation of substituents at the 2-position of the benzothiazole ring. To obtain this compound, a suitably substituted 2-aminothiophenol, such as 2-amino-5-(hydroxymethyl)benzenethiol, would be required to react with an appropriate aldehyde or carboxylic acid.
Modern synthetic strategies often employ catalysts to improve yields and reaction conditions. These can include:
Metal Catalysts: Copper-based catalysts have been shown to be effective in the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org
Iodine-Mediated Cyclization: A metal-free method using iodine can facilitate the intramolecular oxidative cyclization to form 2-substituted benzothiazoles. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the condensation reaction, for example, between 2-aminothiophenol and chloroacetyl chloride. researchgate.net
| Catalyst/Reagent | Reactants | Product | Key Features |
| Polyphosphoric acid (PPA) | 2-aminothiophenols and aromatic acids | 2-substituted benzothiazoles | Good yields. indexcopernicus.com |
| Copper(II)-BINAM complex | N-(2-chlorophenyl) benzothioamides | 2-aryl or 2-alkyl-substituted benzothiazoles | Intramolecular C(aryl)-S bond formation under mild conditions. indexcopernicus.com |
| H2O2/HCl | 2-aminothiophenol and aldehydes | 2-substituted benzothiazoles | Excellent yields, short reaction times. mdpi.com |
| TiO2 NPs/H2O2 | 2-aminothiophenol and aryl aldehydes | 2-substituted benzothiazoles | High yields, very short reaction times under daylight conditions. mdpi.com |
Hydroxyalkylation of Benzothiazoles with Alcohols
Direct hydroxyalkylation of the benzothiazole ring system presents another route to hydroxymethylated derivatives. A notable method involves the K2S2O8-mediated hydroxyalkylation of 2H-benzothiazoles with aliphatic alcohols in an aqueous solution. nih.govacs.orgnih.gov This protocol offers a mild and convenient way to generate a variety of hydroxyalkylated benzothiazoles in moderate to good yields. nih.govacs.org The reaction is believed to proceed via the formation of a sulfate (B86663) radical anion (SO4•–), which is a strong one-electron oxidant. nih.gov
Other methods for hydroxyalkylation include:
tert-butyl hydroperoxide (TBHP) mediated reaction: This method requires high temperatures (120 °C). nih.govacs.org
di-tert-butyl peroxide (DTBP) as an oxidant: This approach also necessitates high temperatures (130-140 °C). nih.govacs.org
Self-photocatalyzed alkylation: A mild and efficient method combining self-photoredox catalysis and hydrogen atom transfer allows for the alkylation of 2H-benzothiazoles with alcohols. rsc.orgrsc.org
Derivatization Reactions of this compound
The hydroxyl and the benzothiazole core of this compound can undergo various chemical transformations to yield a diverse range of derivatives.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For example, Jones reagent can be used to oxidize (6-fluorobenzo[d]thiazol-2-yl)methanol (B184401) to 6-fluorobenzo[d]thiazole-2-carboxylic acid. japsonline.com
Substitution: The bromine atom in derivatives like (2-Bromobenzo[d]thiazol-6-yl)methanol can be substituted by various nucleophiles, such as amines or thiols, to create a library of new compounds.
Esterification/Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions to form ethers. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxybenzo[d]thiazole can be reacted with various alkanols and substituted phenols to produce a series of ether derivatives. nih.gov
Reaction with Isothiocyanates: The amino group of 2-aminobenzothiazole (B30445) derivatives can react with isothiocyanates to form N,N'-Bis-(benzothiazole-2-yl) derivatives. researchgate.net
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | Jones Reagent | Carboxylic acid |
| Substitution | Amines, Thiols | Substituted aminobenzothiazoles, thiobenzothiazoles |
| Etherification | Alkanols, Substituted Phenols | Ether derivatives |
| Condensation | Isothiocyanates | N,N'-Bis-(benzothiazole-2-yl) derivatives |
Oxidation Reactions of the Hydroxyl Group to Aldehydes or Carboxylic Acids
The hydroxymethyl group at the 6-position of this compound is susceptible to oxidation, yielding the corresponding aldehyde or carboxylic acid. This transformation is a fundamental reaction in the functionalization of this class of compounds. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Mild oxidizing agents are typically employed for the selective conversion of the primary alcohol to an aldehyde, benzo[d]thiazole-6-carbaldehyde. Conversely, stronger oxidizing agents can facilitate the complete oxidation to the carboxylic acid, benzo[d]thiazole-6-carboxylic acid. Common oxidizing agents used for similar transformations on benzothiazole derivatives include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). For instance, the oxidation of (6-fluorobenzo[d]thiazol-2-yl)methanol can yield either 6-fluorobenzothiazole-2-carbaldehyde or 6-fluorobenzothiazole-2-carboxylic acid depending on the conditions. Similarly, the hydroxymethyl group of benzo[d]thiazol-5-ylmethanol (B1291708) can be oxidized to form benzo[d]thiazol-5-aldehyde or benzo[d]thiazol-5-carboxylic acid. smolecule.com
A documented example within the broader benzothiazole class is the oxidation of (6-fluorobenzo[d]thiazol-2-yl)methanol to 6-fluorobenzo[d]thiazole-2-carboxylic acid, a key step in the synthesis of certain benzothiazole–carboxamide hybrids. researchgate.netjapsonline.comjapsonline.com
Table 1: Oxidation Products of Substituted Benzothiazolyl-methanols
| Starting Material | Product(s) |
| This compound | Benzo[d]thiazole-6-carbaldehyde, Benzo[d]thiazole-6-carboxylic acid |
| (6-Fluorobenzo[d]thiazol-2-yl)methanol | 6-Fluorobenzothiazole-2-carbaldehyde, 6-Fluorobenzothiazole-2-carboxylic acid |
| Benzo[d]thiazol-5-ylmethanol | Benzo[d]thiazol-5-aldehyde, Benzo[d]thiazol-5-carboxylic acid smolecule.com |
| (2-Bromobenzo[d]thiazol-6-yl)methanol | 2-Bromobenzo[d]thiazole-6-carboxylic acid |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is characteristic of primary alcohols and provides a pathway to derivatives such as ethers and esters. For example, the hydroxyl group can be displaced by a nucleophile, leading to the formation of a new C-O or C-X bond (where X is a heteroatom). smolecule.com
While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of hydroxymethyl-substituted benzothiazoles suggests that it can undergo such transformations. smolecule.com For instance, the hydroxyl group could be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by a wider range of nucleophiles.
In a related context, the synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3... derivatives can involve the introduction of the difluorobenzo[d]thiazole moiety through nucleophilic substitution reactions. evitachem.com This highlights the utility of nucleophilic substitution in building more complex benzothiazole structures.
Cross-Coupling Reactions at Substituted Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to substituted benzo[d]thiazole scaffolds. While direct cross-coupling at the hydroxymethyl group of this compound is less common, the benzothiazole ring itself, when appropriately functionalized (e.g., with a halogen), can readily participate in such reactions.
For instance, a bromo-substituted derivative, (2-bromobenzo[d]thiazol-6-yl)methanol, is a versatile intermediate for Suzuki-Miyaura reactions with aryl boronic acids, catalyzed by palladium, to form biaryl derivatives. This demonstrates how the core structure can be elaborated while retaining the hydroxymethyl functionality. The bromine atom at the 2-position of the benzothiazole ring can be substituted with various nucleophiles, including those introduced via cross-coupling, to synthesize a diverse range of derivatives.
The development of transition metal-catalyzed reactions, such as carbon-hydrogen functionalization and cross-coupling, has significantly advanced the synthesis of complex benzothiazole derivatives. These methods have been employed in the preparation of N-fused benzo smolecule.comnih.govimidazo[2,1-b]thiazole derivatives through copper- and palladium-catalyzed C-S, C-N, and C-C bond cross-coupling reactions. nih.gov
Formation of Amide Derivatives
The synthesis of amide derivatives from this compound typically involves a two-step process: oxidation of the hydroxymethyl group to a carboxylic acid, followed by coupling with an amine. This is a common strategy for creating benzothiazole-carboxamide hybrids, which are of interest in medicinal chemistry. researchgate.netjapsonline.comjapsonline.com
An example of this approach is the synthesis of benzothiazole–carboxamide hybrids where (6-fluorobenzo[d]thiazol-2-yl)methanol is first oxidized to 6-fluorobenzo[d]thiazole-2-carboxylic acid. researchgate.netjapsonline.comjapsonline.com This carboxylic acid is then coupled with various amines to produce the final amide products. researchgate.netjapsonline.comjapsonline.com
Another relevant synthetic route involves the reaction of 2-aminobenzothiazole derivatives with acylating agents. For example, 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides were synthesized by reacting 4-(chloromethyl) benzoyl chloride with 2-aminobenzothiazoles. nih.gov While this does not directly start from this compound, it illustrates a common method for forming amide bonds in the benzothiazole series.
Catalytic Approaches in this compound Synthesis and Transformation
Catalysis plays a crucial role in both the synthesis and subsequent modification of this compound and its derivatives, offering efficient and selective reaction pathways.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for various organic transformations. rsc.orgarxiv.org In the context of benzothiazole chemistry, homogeneous catalysts are instrumental in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura reactions of bromo-substituted benzothiazole methanols utilize homogeneous palladium complexes to form C-C bonds.
The broader field of benzothiazole synthesis has benefited from homogeneous catalysis. For example, the synthesis of N-fused benzo smolecule.comnih.govimidazo[2,1-b]thiazole derivatives is achieved through copper- and palladium-catalyzed cross-coupling reactions in a homogeneous medium. nih.gov Homogeneous catalysis is also pivotal in the conversion of biomass-derived platform chemicals, a field that shares some chemical principles with the functionalization of complex organic molecules like this compound. rug.nl
Heterogeneous Catalysis Utilizing Nanoparticles
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. jchemlett.com Nanoparticles, with their high surface-area-to-volume ratio, are particularly effective as heterogeneous catalysts. mdpi.com
In the synthesis of benzothiazole derivatives, various heterogeneous catalysts have been employed. For example, a Brønsted acidic ionic liquid gel has been used as a reusable catalyst for the synthesis of benzothiazoles from o-aminothiophenols and aldehydes under solvent-free conditions. acs.org While this is for the core synthesis, similar principles can be applied to transformations of this compound.
More specifically, metal nanoparticles supported on various materials have shown high catalytic activity. For instance, CuO nanoparticles on silica (B1680970) (CuO-np/SiO2) have been used for the condensation/dehydrogenation synthesis of benzo[d]thiazole. mdpi.com The synthesis of 1,5-benzodiazepine derivatives has been achieved using ZnS nanoparticles as an efficient and recyclable heterogeneous catalyst. rsc.org Furthermore, cobalt/nickel alloy nanoparticles encapsulated in nitrogen-doped carbon have been explored for the hydrosilylation of ketones, demonstrating the potential of bimetallic nanoparticles in catalysis. dtu.dk These examples highlight the growing interest in using nanoparticle-based heterogeneous catalysts for the synthesis and functionalization of heterocyclic compounds, including those related to this compound.
Green Chemistry Approaches in Synthesis of this compound
The synthesis of this compound typically involves two key stages: the formation of the benzothiazole ring system and the subsequent introduction or modification of the substituent at the 6-position to yield the final methanol (B129727) group. Green chemistry strategies can be applied to various steps within these synthetic pathways.
A primary route to the benzothiazole core is the condensation reaction between a 2-aminothiophenol derivative and a suitable carbonyl compound. mdpi.com Research has demonstrated several green modifications to this fundamental reaction. These include the use of safer, recyclable solvents, the application of heterogeneous catalysts to simplify product purification and catalyst reuse, and the implementation of energy-saving techniques such as microwave or visible-light irradiation. nih.govmdpi.commdpi.com
For instance, one of the most common precursors, 6-formylbenzo[d]thiazole, can be synthesized through greener condensation reactions. The subsequent reduction of the aldehyde group to the primary alcohol of this compound is often achieved using mild reducing agents like sodium borohydride in alcoholic solvents, a step that is already considered relatively green.
Catalytic and Solvent-Free Approaches
A significant advancement in the green synthesis of the benzothiazole scaffold involves the use of reusable, solid-supported catalysts and solvent-free reaction conditions. These methods not only reduce the reliance on volatile and often toxic organic solvents but also simplify the work-up procedure, as the catalyst can be easily removed by filtration. acs.org
One notable approach is the use of a Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst. acs.org This method allows for the synthesis of benzothiazole derivatives in high yields without the need for any solvent. acs.org Similarly, deep eutectic solvents (DESs) have been employed as both the catalyst and the reaction medium, offering an environmentally safer alternative to traditional solvents and yielding good product quantities under solvent-free conditions. nih.gov
The following table summarizes various green catalytic systems used for the synthesis of 2-substituted benzothiazoles, which are key intermediates for obtaining this compound.
| Catalyst System | Solvent | Reaction Conditions | Key Advantages | Yield (%) | Reference |
| Silica Sulfuric Acid | Methanol | Room Temperature | Reusable catalyst, mild conditions, short reaction time | Good to Excellent | researchgate.net |
| SnP2O7 | Not specified | Not specified | High yields, very short reaction times (8-35 min), catalyst reusable up to 5 times | 87-95 | mdpi.com |
| [CholineCl][Imidazole]2 (DES) | Solvent-free | 120 °C, 6 h | Environmentally safe, reusable catalyst | 78 | nih.gov |
| Ionogel Nanorods | Solvent-free | 80 °C, 10-25 min | Non-toxic and recyclable catalyst, ambient conditions | 84-95 | mdpi.com |
| BAIL gel | Solvent-free | 130 °C, 5 h | High yields, recyclable catalyst, no additional additives required | 98 | acs.org |
| H2O2/HCl | Ethanol | Room Temperature, 1 h | Short reaction time, excellent yields | 85-94 | mdpi.com |
This table presents data for the synthesis of various 2-substituted benzothiazoles, which serve as precursors or structural analogs to this compound.
Energy-Efficient Methodologies
To minimize the energy consumption associated with chemical synthesis, researchers have explored the use of alternative energy sources like microwave irradiation and visible light. These techniques can often accelerate reaction rates, leading to shorter reaction times and improved energy efficiency compared to conventional heating. mdpi.commdpi.com
Visible-light-promoted synthesis has emerged as a particularly green method for forming the benzothiazole ring. mdpi.com For example, using graphitic carbon nitride (g-C3N4) as a photocatalyst under visible light irradiation can produce 2-arylbenzothiazoles in excellent yields (89–97%) within a very short timeframe (5–15 minutes). researchgate.net Another innovative approach utilizes a 12W blue LED light source, which can drive the condensation of 2-aminothiophenols and aldehydes to completion in several hours under an air atmosphere, showcasing a metal-free and mild reaction pathway. mdpi.comacs.org
The following table details research findings on energy-efficient methods for synthesizing the benzothiazole scaffold.
| Energy Source | Catalyst/Promoter | Solvent | Reaction Time | Key Advantages | Yield (%) | Reference |
| Microwave Irradiation | None specified | Not specified | Not specified | Short reaction time, high yield, easy purification | High | mdpi.com |
| Visible Light (12W blue LED) | None | Methanol-water | 6 h | Metal-free, mild conditions | High | mdpi.com |
| Visible Light | g-C3N4 (photocatalyst) | Not specified | 5-15 min | Highly efficient, recyclable catalyst | 89-97 | researchgate.net |
| Visible Light (Blue LED) | Acridinium Salt / TEMPO | CH3CN | 1-4 h | Metal-free, uses air as oxidant | High | acs.org |
This table represents findings for the synthesis of various 2-substituted benzothiazoles, indicating the potential for applying these green energy methods to the synthesis of this compound precursors.
Use of Greener Solvents
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. semanticscholar.org The synthesis of benzothiazole derivatives has been successfully carried out in aqueous systems, sometimes with a co-solvent like isopropanol (B130326) to enhance substrate solubility, achieving yields above 90%. semanticscholar.org Ethanol and methanol are also considered greener solvent choices and have been used effectively in various catalytic systems for benzothiazole synthesis. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of Benzo D Thiazol 6 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of Benzo[d]thiazol-6-ylmethanol, offering detailed information about the hydrogen (¹H) and carbon (¹³C) environments and their connectivity.
¹H NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic region is characterized by signals from the protons on the benzothiazole (B30560) ring system. The single proton on the thiazole (B1198619) ring (H-2) is expected to appear as a singlet in the downfield region. The three protons on the fused benzene (B151609) ring (H-4, H-5, and H-7) exhibit characteristic splitting patterns based on their coupling with adjacent protons.
The aliphatic protons of the hydroxymethyl (-CH₂OH) group at the C-6 position typically appear as a singlet. The hydroxyl proton (-OH) signal can be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Expected ¹H NMR Signal Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-2 | Downfield (Aromatic) | Singlet (s) |
| H-4 | Aromatic Region | Doublet (d) |
| H-5 | Aromatic Region | Doublet of Doublets (dd) |
| H-7 | Aromatic Region | Doublet (d) |
| -CH₂- | Aliphatic Region | Singlet (s) |
¹³C NMR Chemical Shift and Multiplicity Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show eight distinct carbon signals, corresponding to its eight unique carbon atoms. The chemical shifts of the carbons in the fused aromatic rings appear in the typical downfield region for sp²-hybridized carbons. The carbon of the hydroxymethyl group (-CH₂OH) is found in the upfield aliphatic region. The specific chemical shifts are influenced by the electronic effects of the nitrogen and sulfur heteroatoms and the hydroxyl group.
Table 2: Expected ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150-160 |
| C-4 | ~120-130 |
| C-5 | ~120-130 |
| C-6 | ~135-145 |
| C-7 | ~120-130 |
| C-7a | ~130-140 |
| C-3a | ~150-155 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, and H-7, confirming their positions relative to each other on the benzene ring. diva-portal.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). hmdb.ca This would definitively link the signals of H-2, H-4, H-5, H-7, and the -CH₂- protons to their corresponding carbon signals (C-2, C-4, C-5, C-7, and the -CH₂OH carbon). diva-portal.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula of this compound is C₈H₇NOS, corresponding to a molecular weight of 165.21 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 165.
Electron ionization (EI) would induce fragmentation, providing insight into the molecule's structure. Common fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 148.
Loss of the entire hydroxymethyl group (•CH₂OH), leading to a fragment at m/z 134.
Cleavage of the thiazole ring, a characteristic fragmentation for benzothiazole derivatives.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M - OH]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group appears just below 3000 cm⁻¹. The C=N stretching of the thiazole ring and the C=C stretching of the aromatic ring are expected in the 1650-1450 cm⁻¹ region. A C-O stretching band for the primary alcohol should be visible around 1050 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (-CH₂) |
| 1610-1580 | C=N stretch | Thiazole Ring |
| 1500-1400 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system acts as a chromophore, which is responsible for absorbing UV radiation. The spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions within the conjugated aromatic system. mdpi.com The presence of the nitrogen and sulfur heteroatoms with non-bonding electrons may also give rise to weaker n→π* transitions. mdpi.com The hydroxymethyl group (-CH₂OH) acts as an auxochrome, which may cause a slight shift (typically bathochromic or hypsochromic) in the wavelength of maximum absorption (λ_max) compared to the unsubstituted benzothiazole molecule. nist.gov
Table 5: Expected UV-Vis Absorption for this compound
| Transition Type | Expected λ_max Region (nm) | Chromophore |
|---|---|---|
| π→π* | 250-300 | Benzothiazole Ring |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of crystallographic databases and scientific literature was conducted to obtain X-ray diffraction data for this compound. However, no publicly available crystal structure data was found for this specific compound.
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Had the data been available, this section would have provided a detailed analysis of the solid-state structure of this compound. This analysis would typically include:
Crystal System and Space Group: A description of the crystal's symmetry and the mathematical framework used to describe the arrangement of molecules within the unit cell.
Unit Cell Parameters: Precise measurements of the dimensions (a, b, and c) and angles (α, β, and γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.
Molecular Conformation: A detailed description of the molecule's shape in the solid state, including bond lengths, bond angles, and torsion angles. This would reveal the spatial relationship between the benzothiazole ring and the methanol (B129727) substituent.
Crystal Packing: A description of how the individual molecules of this compound are arranged in the crystal lattice, which influences the material's physical properties.
Without experimental data, it is not possible to generate the specific data tables and detailed structural analysis for this compound. The determination of its crystal structure would require the growth of single crystals of suitable quality for X-ray diffraction analysis.
Computational Chemistry and in Silico Investigations of Benzo D Thiazol 6 Ylmethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. scirp.orgmdpi.com For Benzo[d]thiazol-6-ylmethanol, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p), provide detailed insights into its molecular properties. scirp.orgnbu.edu.sa These calculations are fundamental in understanding the molecule's stability, reactivity, and spectroscopic characteristics from a theoretical standpoint. scirp.orgmdpi.com
The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. proteobiojournal.com Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are calculated to predict its three-dimensional structure. nbu.edu.sa For substituted benzothiazole (B30560) molecules, the planarity of the fused ring system is a key feature, although the substituent group—in this case, the hydroxymethyl group at the C-6 position—will have specific spatial orientations relative to the ring. nih.gov The optimization process ensures that the calculated structure corresponds to an energy minimum on the potential energy surface. proteobiojournal.com Studies on similar benzothiazole derivatives show that the bond lengths and angles are influenced by the nature and position of substituents. nbu.edu.sa
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar benzothiazole structures. Actual values would require specific calculations for this molecule.
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| C-C (in benzene (B151609) ring) | 1.39 - 1.41 | C-S-C (in thiazole (B1198619) ring) | ~86 - 88 |
| C-N (in thiazole ring) | ~1.37 - 1.39 | C-N-C (in thiazole ring) | ~110 - 112 |
| C-S (in thiazole ring) | ~1.75 - 1.77 | C-C-O (methanol group) | ~109.5 |
| C=N (in thiazole ring) | ~1.30 - 1.34 | H-O-C (methanol group) | ~109.5 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.comproteobiojournal.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. proteobiojournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For benzothiazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the fused aromatic ring system. The presence of the electron-donating hydroxymethyl group at the C-6 position is expected to influence the energies of these orbitals. epa.gov Quantum mechanical computations can predict the energies of these orbitals and the resulting energy gap, providing insights into the molecule's potential for charge transfer interactions. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies for Benzothiazole Derivatives Note: Values are examples based on published data for similar compounds and can vary based on the specific derivative and computational method.
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Vinyl-1,3-benzothiazole | -6.55 | -1.85 | 4.70 |
| 1,3-Benzothiazole-2-carboxaldehyde | -7.15 | -3.19 | 3.96 |
| This compound (Predicted) | -6.7 to -6.9 | -1.9 to -2.1 | ~4.6 - 4.9 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orgnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. proteobiojournal.com
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of this compound in various environments, such as in solution or when interacting with a biological target. nih.govnih.gov
By simulating the molecule's behavior over a period, typically nanoseconds to microseconds, MD can reveal stable and transient conformations, the flexibility of the hydroxymethyl side chain, and how the molecule interacts with its surroundings. nih.gov For instance, MD simulations can be used to assess the stability of a benzothiazole derivative within the binding site of a protein, providing insights into the strength and nature of the interactions. nih.gov These simulations are crucial for understanding how the molecule behaves in a dynamic biological context, which static models cannot fully capture. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are developed by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity. researchgate.net
For benzothiazole derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer, antimicrobial, and antifungal properties. nih.govnih.gov These models can guide the design of new, more potent analogues by identifying the key molecular features that contribute to the desired activity. nih.gov
The biological activity of the benzothiazole scaffold is highly dependent on the nature and position of its substituents. nih.govmdpi.com QSAR studies often focus on understanding how different functional groups at various positions on the benzothiazole ring influence activity. nih.gov The C-6 position is frequently substituted to modulate the molecule's properties. nih.gov
For this compound, the hydroxymethyl (-CH2OH) group at position 6 is a key feature. QSAR models can quantify the effect of this substituent. Descriptors used in such models might include:
Electronic Descriptors: Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of the substituent.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which relate to the size and shape of the substituent.
Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.
By analyzing a series of 6-substituted benzothiazole derivatives, a QSAR model can reveal whether properties like electron-donating character, bulkiness, or hydrophilicity at this position enhance or diminish a specific biological effect. nih.gov For example, a QSAR study on the antiproliferative activity of benzazoles found that the effects of substituents at position 6 were dependent on the topological and spatial distribution of atomic mass and polarizability. nih.gov
Table 3: Common Descriptors in QSAR Models for Benzothiazole Derivatives
| Descriptor Type | Example Descriptor | Property Measured |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Steric | Molar Refractivity (MR) | Volume and polarizability of a group |
| Topological | Wiener Index | Molecular branching and size |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity |
Three-Dimensional QSAR Studies (e.g., CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural characteristics of a molecule influence its biological activity. For the benzothiazole scaffold, which is the core of this compound, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to elucidate these relationships.
CoMFA and CoMSIA models are developed to correlate the 3D structural features of a series of compounds with their observed biological activities. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA provides a more detailed analysis by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The resulting contour maps from these analyses provide a visual guide to the regions where modifications to the molecular structure could lead to enhanced or diminished activity.
In a study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase (CaNmt), both CoMFA and CoMSIA were used to build predictive models. nih.gov The statistical significance of these models, indicated by the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²), demonstrated their high predictive power. nih.gov Similarly, 3D-QSAR models were developed for (benzothiazole-2-yl) acetonitrile (B52724) derivatives targeting c-Jun N-terminal kinase-3 (JNK3), yielding statistically robust results. nih.gov These studies provide valuable insights into the structural requirements for designing novel benzothiazole-based inhibitors with improved potency. nih.govnih.gov
| Study Target | Method | Cross-Validated Coefficient (q²) | Non-Cross-Validated Coefficient (r²) | Reference |
|---|---|---|---|---|
| Candida albicans N-myristoyltransferase | CoMFA | 0.733 | - | nih.gov |
| Candida albicans N-myristoyltransferase | CoMSIA | 0.738 | - | nih.gov |
| c-Jun N-terminal kinase-3 (JNK3) | MFA (CoMFA-like) | 0.616 | 0.849 | nih.gov |
| c-Jun N-terminal kinase-3 (JNK3) | RSA (CoMSIA-like) | 0.605 | 0.766 | nih.gov |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives might interact with biological macromolecules such as proteins or nucleic acids. researchgate.netdntb.gov.ua These studies are fundamental in predicting the binding mode and affinity of a compound within the active site of a target, thereby guiding drug discovery and development efforts. For the benzothiazole class of compounds, docking has been instrumental in identifying potential therapeutic targets and clarifying mechanisms of action. biointerfaceresearch.comwjarr.com
Prediction of Binding Modes with Biological Macromolecules
Molecular docking simulations provide detailed predictions of how a ligand, such as a derivative of this compound, positions itself within the binding pocket of a biological target. These predictions highlight key intermolecular interactions that stabilize the ligand-receptor complex.
For instance, docking studies of benzothiazole derivatives designed as anticonvulsant agents targeting GABA-aminotransferase (GABA-AT) have shown specific hydrogen bonding patterns with amino acid residues in the enzyme's active site. wjarr.com In one such study, derivatives formed multiple hydrogen bonds with residues like N-Glu109 and N-Asn110, which were more extensive than those observed for standard drugs like Phenytoin. wjarr.comresearchgate.net Similarly, in the context of JNK3 inhibitors, docking revealed that (benzothiazole-2-yl) acetonitrile derivatives bind in the ATP pocket, where a hydrogen bond with the residue GLN155 was identified as crucial for inhibitory activity. nih.gov Docking of benzothiazole derivatives into the active site of dihydroorotase has also been explored, revealing that interactions with residues such as LEU222 or ASN44 through hydrogen bonds, alongside hydrophobic interactions, could be responsible for the observed antimicrobial effects. nih.gov
These studies demonstrate the power of molecular docking to predict the specific atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of benzothiazole compounds to their macromolecular targets. nih.govwjarr.com
Assessment of Binding Affinities and Interactions
Beyond predicting the binding pose, molecular docking is used to estimate the binding affinity between a ligand and its target. This is typically achieved through scoring functions that calculate a score representing the strength of the interaction. Lower (more negative) scores generally indicate a stronger predicted binding affinity.
In a high-throughput in silico screening of 66 designed benzothiazole derivatives as potential GABA-AT inhibitors, MolDock scores were used to rank the compounds. wjarr.com Several designed derivatives exhibited excellent MolDock scores, ranging from -104.23 to -121.56, which were significantly better than the scores for the standard drugs Phenytoin (-73.63) and Carbamazepine (-62.45). wjarr.comresearchgate.net In another study targeting the p53-MDM2 interaction, benzothiazole derivatives were assessed using glide scores, with top compounds showing notably high scores compared to reference molecules, indicating strong potential as inhibitors. nih.gov
| Target | Compound | Docking Score Type | Score | Reference |
|---|---|---|---|---|
| GABA-aminotransferase | Benzothiazole Derivative SDZ3 | MolDock Score | -121.56 | wjarr.com |
| GABA-aminotransferase | Benzothiazole Derivative SDZ64 | MolDock Score | -104.23 | wjarr.com |
| GABA-aminotransferase | Phenytoin (Standard) | MolDock Score | -73.63 | wjarr.com |
| GABA-aminotransferase | Carbamazepine (Standard) | MolDock Score | -62.45 | wjarr.com |
Advanced Computational Methods (e.g., MM/GBSA, MM/PBSA, Metadynamics, QM/MM MD)
To achieve a more accurate estimation of binding affinities and to explore the dynamic nature of ligand-receptor interactions, advanced computational methods are often employed as a follow-up to molecular docking.
MM/GBSA and MM/PBSA: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for calculating the free energy of binding of a ligand to a protein. nih.govresearchgate.net These approaches combine molecular mechanics energy calculations with continuum solvation models to provide a more refined prediction of binding affinity than docking scores alone. nih.govmdpi.com For example, an MM-GBSA analysis was performed on benzothiazole derivatives designed as p53-MDM2 inhibitors, which indicated consistent and favorable binding free energies for the most promising compounds. nih.gov These methods are valuable for re-scoring docking results and improving the accuracy of virtual screening campaigns. mdpi.comfrontiersin.org
Metadynamics: Metadynamics is an enhanced sampling simulation technique used to explore the free energy landscape of a system and to overcome high energy barriers. This method could be applied to study the binding and unbinding pathways of this compound from its target, providing insights into the kinetics and thermodynamics of the interaction that are not accessible through standard molecular dynamics simulations.
QM/MM MD: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach where a small, chemically reactive part of the system (like the ligand and key active site residues) is treated with quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with classical molecular mechanics. mdpi.com This approach is particularly useful for studying enzymatic reactions or processes involving changes in electronic structure, such as covalent bond formation or charge transfer events. nih.gov A QM/MM Molecular Dynamics (MD) simulation could be used to investigate the precise mechanism of action if this compound were to act as a covalent inhibitor or undergo metabolic transformation within an enzyme's active site. mdpi.comnih.gov
Biological Activities and Pharmacological Potential of Benzo D Thiazol 6 Ylmethanol and Its Derivatives
Antimicrobial Activities
Derivatives of the benzothiazole (B30560) nucleus are known to exhibit significant antimicrobial properties, with activity against a range of bacteria and fungi. pcbiochemres.comijper.org The structural modifications on the benzothiazole core, particularly at the 2nd and 6th positions, have been shown to be crucial for their antimicrobial efficacy. pharmacyjournal.in
Several studies have highlighted the potential of 6-substituted benzothiazole derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain 2,6-disubstituted benzothiazole derivatives have shown notable activity against Moraxella catarrhalis. nih.gov Additionally, antipyrine-containing 6-substituted benzothiazole-based azo dyes have demonstrated antibacterial action comparable to streptomycin against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov The presence of a chloro group at the 6-position of the benzothiazole ring has been associated with increased antibacterial activity. nih.gov
Research on other 6-substituted benzothiazoles has also yielded promising results. For example, some derivatives have shown moderate activity against both Gram-positive and Gram-negative organisms. derpharmachemica.com Specifically, certain compounds with substitutions at the 6-position were found to be among the most active against the tested bacterial strains. derpharmachemica.com Furthermore, the synthesis of novel benzothiazole-thiazole hybrids has led to the discovery of compounds with strong inhibition zones and low minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov Structure-activity relationship (SAR) analysis of these hybrids revealed that electron-withdrawing groups, such as halogens, at the 6-position can enhance antibacterial activity. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 2,6-disubstituted benzothiazole derivatives | Moraxella catarrhalis | Active with MIC of 4 µg/ml | nih.gov |
| Antipyrine containing 6-substituted benzothiazole-based azo dyes | Salmonella typhimurium, Klebsiella pneumoniae | Equipotent antibacterial activity in comparison to streptomycin (MIC = 25–50 μg/ml) | nih.gov |
| Benzothiazole-thiazole hybrids with electron-withdrawing groups at position 6 | Gram-positive and Gram-negative strains | Low MIC values (3.90–15.63 μg mL−1) | nih.gov |
The antifungal potential of benzothiazole derivatives has been well-documented, with various studies demonstrating their efficacy against a range of fungal pathogens. nih.govhumanjournals.comresearchgate.net Modifications to the benzothiazole scaffold, including substitutions at the 6-position, have been explored to enhance antifungal activity. humanjournals.comscitechjournals.com
For example, the introduction of an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus has been shown to result in moderate antifungal activity. humanjournals.com In another study, C-6 methyl-substituted novel benzothiazole derivatives were synthesized and screened for their antifungal activity against Candida albicans. scitechjournals.com Certain derivatives from this series showed potent activity against this opportunistic fungal pathogen. scitechjournals.com
The development of benzothiazole-thiazole hybrids has also yielded compounds with significant antifungal properties. nih.gov Some of these hybrids exhibited strong inhibition zones and low MIC values against fungal strains, with one of the most potent compounds demonstrating an MIC of 3.90 μg/mL. nih.gov Furthermore, certain benzothiazole derivatives have shown notable activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including Candida auris.
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 6-nitro benzothiazole derivatives | Not specified | Moderate antifungal activity | humanjournals.com |
| C-6 methyl substituted benzothiazole derivatives | Candida albicans | Potent antifungal activity | scitechjournals.com |
| Benzothiazole-thiazole hybrids | Fungal strains | Low MIC values (as low as 3.90 μg mL−1) | nih.gov |
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms. These compounds can act on multiple targets, leading to the inhibition of microbial growth and, in some cases, cell death.
One of the key mechanisms of action for benzothiazole derivatives is the inhibition of microbial enzymes that are crucial for survival. For instance, some thiazole (B1198619) derivatives have been found to inhibit DNA gyrase and topoisomerases, enzymes that are essential for DNA replication and repair in bacteria. nih.gov The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Another important target for benzothiazole derivatives is fungal cytochrome P450 14α-demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to the inhibition of fungal growth. The lipophilicity of these compounds is considered an important factor in their ability to penetrate the microbial cell membrane and reach their intracellular targets. niscair.res.in Molecular docking studies have further supported the interaction of benzothiazole-thiazole hybrids with the active sites of bacterial DNA gyrase and fungal CYP51. nih.gov
Anticancer and Antitumor Properties
Benzothiazole derivatives have emerged as a significant class of compounds with promising anticancer and antitumor activities. nih.govnih.govugm.ac.id Their mechanism of action often involves targeting key molecules and pathways that are dysregulated in cancer cells.
A number of studies have demonstrated the in vitro cytotoxicity of 6-substituted benzothiazole derivatives against a variety of human cancer cell lines. For instance, a study on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol reported mild but interesting cytotoxic properties against the human lung carcinoma cell line LungA549. researchgate.netjnu.ac.bd The IC50 values for these compounds were 68 μg/mL and 121 μg/mL, respectively. researchgate.netjnu.ac.bd
The cytotoxic effects of benzothiazole derivatives have been observed across a range of cancer types. Novel benzothiazole-based analogues have shown excellent potency against human breast cancer cells (MCF-7) and promising potency against human hepatocellular carcinoma (HepG-2). researchgate.net Furthermore, some 6-substituted benzothiazole derivatives have been evaluated for their antitumor activity against cervical cancer (Hela) and kidney fibroblast cancer (COS-7) cell lines, with some compounds showing promising activity. researchgate.net
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | 68 μg/mL | researchgate.netjnu.ac.bd |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | 121 μg/mL | researchgate.netjnu.ac.bd |
| Novel benzo[d]thiazole-based analogues | MCF-7 | 0.71 ± 0.4 to 1.04 ± 0.7 µM | researchgate.net |
| Novel benzo[d]thiazole-based analogues | HepG-2 | 2.53 ± 2.5 to 3.47 ± 3.4 µM | researchgate.net |
A key mechanism through which benzothiazole derivatives exert their anticancer effects is by inhibiting the activity of specific molecular targets that are critical for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases. nih.govnih.govijnrd.org EGFR is a tyrosine kinase that plays a fundamental role in signal transduction pathways, and its overexpression is associated with various types of cancers. nih.gov
Several studies have focused on designing and synthesizing benzothiazole derivatives as EGFR tyrosine kinase (EGFR-TK) inhibitors. researchgate.netnih.govnih.gov By replacing the quinazoline ring found in known EGFR inhibitors like erlotinib and gefitinib with a benzothiazole ring, researchers have developed compounds that can competitively bind to the ATP-binding site of EGFR-TK. nih.gov Some of these novel benzothiazole derivatives have shown potent inhibitory activity against EGFR. researchgate.netnih.gov For example, certain hydrazone derivatives of benzothiazole were identified as potent inhibitors of EGFR with IC50 values in the nanomolar range. nih.gov
Molecular docking studies have provided insights into the binding modes of these compounds within the EGFR active site, confirming their potential as targeted anticancer agents. nih.gov The inhibition of EGFR signaling by these derivatives can lead to the suppression of cancer cell proliferation and survival.
Cell Cycle Modulation and Apoptosis Induction
Benzothiazole derivatives have demonstrated significant potential in cancer therapy by modulating the cell cycle and inducing apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govresearchgate.net The induction of apoptosis is a key strategy in cancer treatment, as it eliminates malignant cells. nih.gov
Studies have shown that these compounds can trigger apoptosis through the mitochondrial-mediated intrinsic pathway. nih.govnih.gov For instance, a novel benzothiazole derivative, YLT322, was found to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. This process was associated with the activation of caspase-9 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria. nih.gov Similarly, another benzothiazole derivative (BTD) promoted apoptosis in colorectal cancer cells by increasing reactive oxygen species (ROS) generation, which leads to the loss of mitochondrial transmembrane potential. nih.gov
Furthermore, benzothiazole derivatives can influence the cell cycle. One promising compound, 20c, an isoxazole derivative of a benzothiazole amine, was shown to induce G2/M cell cycle arrest in Colo205 colon cancer cells. This was accompanied by a significant increase in the tumor suppressor protein p53, which plays a crucial role in regulating cell proliferation and apoptosis. researchgate.net In breast cancer cell lines, 2-substituted benzothiazoles have been found to induce cell cycle arrest in the sub-G1 phase. nih.gov
The antiproliferative effects of these compounds have been observed across a range of cancer types, including breast, colon, liver, and pancreatic cancers. nih.govresearchgate.net For example, 2-substituted benzothiazole compounds with nitro and fluorine substituents exhibited cytotoxic properties against HepG2 cells, with IC50 values of 56.98 µM and 59.17 µM, respectively, after 24 hours of treatment. nih.gov
Table 1: Effects of Benzothiazole Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines
| Derivative/Compound | Cancer Cell Line | Observed Effects | Reference |
| Benzothiazole derivative (BTD) | Colorectal Cancer (CRC) | Suppressed proliferation, promoted apoptosis via ROS-mediated mitochondrial pathway. | nih.gov |
| 2-Substituted Benzothiazoles | Hepatocellular Carcinoma (HepG2) | Induced apoptosis, mediated by mitochondrial membrane potential loss. IC50 values of 56.98 µM and 59.17 µM. | nih.gov |
| YLT322 | Hepatocellular Carcinoma (HepG2) | Induced apoptosis via mitochondrial pathway, activated caspases-9 and -3, modulated Bcl-2/Bax expression. | nih.gov |
| Compound 20c | Colon Cancer (Colo205) | Induced G2/M cell cycle arrest, increased p53 levels, altered Bcl-2/Bax balance. | researchgate.net |
| 2-Substituted Benzothiazoles | Pancreatic Adenocarcinoma (PANC-1) | Induced apoptosis. | nih.gov |
In Vivo Antitumor Efficacy
The promising in vitro anticancer activities of benzothiazole derivatives have been corroborated by in vivo studies, demonstrating their potential to inhibit tumor growth in living organisms.
In a notable study, a novel benzothiazole derivative (BTD) was evaluated in a CT26 tumor-bearing mouse model. The administration of BTD at a tolerable dose resulted in a significant reduction in tumor growth, highlighting its impressive antitumor effect in a preclinical setting. nih.gov
Similarly, another investigation focused on 2-(4-aminophenyl)benzothiazoles in nude mice bearing human mammary carcinoma models. One particular compound, bearing a 3'-methyl substituent, exhibited the most potent growth inhibition against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) tumors. acs.org The compound YLT322 also demonstrated the ability to inhibit tumor growth in vivo by inducing apoptosis. nih.gov These findings underscore the therapeutic potential of the benzothiazole scaffold in developing effective anticancer agents. nih.govacs.org
Anti-inflammatory Effects
Derivatives of benzothiazole have been recognized for their significant anti-inflammatory properties. nih.govresearchgate.net The mechanism often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netdergipark.org.tr
A series of newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were tested for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Two compounds, 17c and 17i, showed particularly strong activity. Compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. Compound 17i demonstrated 64%, 73%, and 78% inhibition at the same time points. nih.gov
Another study identified a thiadiazole-benzothiazole hybrid, compound 7, as the most potent and selective inhibitor of COX-1, with an inhibition of 51.36 ± 3.32% at a concentration of 100 µM. dergipark.org.tr Other research has shown that the anti-inflammatory effects of benzothiazole derivatives can also be linked to the suppression of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govresearchgate.net In hepatocellular carcinoma cells, certain benzothiazole compounds were found to inhibit NF-κB, which in turn led to a reduction in the downstream inflammatory enzymes COX-2 and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
Table 2: In Vivo Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound | Model | % Inhibition of Edema (at 3 hours) | Reference |
| 17c | Carrageenan-induced rat paw edema | 80% | nih.gov |
| 17i | Carrageenan-induced rat paw edema | 78% | nih.gov |
Other Pharmacological Activities
Analgesic Properties
Several classes of benzothiazole derivatives have been reported to possess notable analgesic (pain-relieving) activities. banglajol.infoscilit.com In vivo studies have confirmed the efficacy of these compounds in various pain models.
For example, a study on benzothiazole derivatives with benzenesulphonamide and carboxamide groups measured their analgesic effects and determined their median effective doses (ED50). Compounds 17c, 17g, and 17i were found to be particularly effective, with their ED50 values being comparable to the conventional anti-inflammatory drug celecoxib. nih.gov Another investigation of oxadiazoles combined with a benzothiazole nucleus found that compounds 3a5 and 3a7 exhibited potent analgesic activity. banglajol.info
Table 3: Analgesic Activity (ED50) of Benzothiazole Derivatives Compared to Celecoxib
| Compound | ED50 (µM/kg) at 0.5 h | ED50 (µM/kg) at 1 h | ED50 (µM/kg) at 2 h | Reference |
| 17c | 96 | 102 | 89 | nih.gov |
| 17g | 127 | 134 | 156 | nih.gov |
| 17i | 84 | 72 | 69 | nih.gov |
| Celecoxib (Standard) | 156 | 72 | 70 | nih.gov |
Antidiabetic Potential (e.g., α-Glucosidase Inhibition)
A significant area of research for benzothiazole derivatives is their potential as antidiabetic agents, primarily through the inhibition of the α-glucosidase enzyme. mdpi.comnih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal, which is a critical aspect of managing type 2 diabetes. mdpi.comnih.govresearchgate.net
Numerous studies have identified benzothiazole derivatives as potent α-glucosidase inhibitors, often far exceeding the potency of acarbose, a standard drug used for this purpose. mdpi.comnih.govresearchgate.net For instance, a series of benzothiazole-based oxadiazole derivatives were synthesized and evaluated, showing a wide range of α-glucosidase inhibitory activity with IC50 values from 0.5 ± 0.01 µM to 30.90 ± 0.70 µM. This is substantially more potent than acarbose, which has an IC50 value of 866.30 ± 3.20 µM. nih.govresearchgate.net Similarly, a series of benzothiazole-triazole derivatives also exhibited superior α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 µM. mdpi.com
The therapeutic potential extends to related heterocyclic structures as well. A study on 2,3-dihydro-1,5-benzothiazepine derivatives found inhibitory potential against α-glucosidase with IC50 values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM, again showing a significant improvement over acarbose (IC50 = 37.38 ± 1.37 μM). acs.org
Table 4: α-Glucosidase Inhibitory Activity of Benzothiazole Derivatives
| Derivative Series | Range of IC50 Values (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| Benzothiazole-Oxadiazoles | 0.5 - 30.90 | 866.30 | nih.govresearchgate.net |
| Benzothiazole-Triazoles | 20.7 - 61.1 | 817.38 | mdpi.com |
| 2,3-Dihydro-1,5-Benzothiazepines | 2.62 - 10.11 | 37.38 | acs.org |
Antioxidant Activities
Benzothiazole and its derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress—a condition linked to numerous diseases. nih.govrjptonline.orgproquest.com The antioxidant capacity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. researchgate.net
The structure of the benzothiazole derivative plays a key role in its antioxidant activity. Structure-activity relationship (SAR) studies have found that compounds featuring electron-donating or electron-withdrawing groups such as -OCH3, -COOH, -OH, and -NO2 can exhibit considerable antioxidant effects. researchgate.net The benzothiazole ring system is a feature found in various natural compounds and is utilized for its antioxidant capabilities. researchgate.net These properties make benzothiazole derivatives multifunctional agents, with potential applications in conditions like skin damage where oxidative stress is a contributing factor. nih.gov
Anticonvulsant Activities
Derivatives of benzo[d]thiazol-6-ylmethanol have been a subject of significant research in the quest for novel anticonvulsant agents with improved efficacy and better safety profiles than existing treatments. nih.govmdpi.com The benzothiazole nucleus is a key pharmacophore in several clinically used drugs and is known to confer diverse biological activities. nih.gov Research has focused on synthesizing various series of benzothiazole derivatives and evaluating their anticonvulsant potential using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov
One area of investigation involves the synthesis of N-(4-(benzothiazol-2-yl)phenyl) substituted benzene (B151609) sulfonamides. nih.gov In these studies, different substitutions on the benzene sulfonamide moiety were explored to understand their impact on anticonvulsant activity. For instance, compounds with a 3-substituted benzene sulfonamide were found to possess better anticonvulsant activity compared to their 4-substituted counterparts. nih.gov Further structure-activity relationship (SAR) studies revealed that the presence of a p-chloro group on the benzene sulfonamide ring resulted in better activity than p-bromo or p-fluoro groups. nih.gov One of the most potent compounds to emerge from this series was identified as compound 9 , which showed significant protection in the MES model. nih.gov
Another approach has been the synthesis of new benzothiazole derivatives bearing a mercapto-triazole moiety and other heterocyclic substituents. mdpi.com These compounds were evaluated for their anticonvulsant activity and neurotoxicity. Among the synthesized compounds, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (compound 5i ) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (compound 5j ) were identified as the most potent, with significant activity in both MES and scPTZ seizure tests. nih.gov Compound 5j exhibited a particularly high protective index, suggesting a favorable safety profile. nih.gov The position of the substituent on the phenyl ring was also found to influence activity, with meta- and para-substitutions being more favorable than ortho-substitutions for the 6-fluorobenzyl derivatives. mdpi.com
Additionally, a series of substituted N-benzothiazole-2-yl-hydrazides have been synthesized and evaluated. metfop.edu.in While many of these derivatives showed moderate to minor protection in the MES test, compounds BZT-4 , BZT-5 , BZT-11 , and BZT-12 demonstrated moderate activity. metfop.edu.in Another study focused on 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15 ), which showed significant protection in the 6 Hz psychomotor seizure test. researchgate.net
Table 1: Anticonvulsant Activity of Selected Benzo[d]thiazole Derivatives
| Compound | Test Model | Dose (mg/kg) | Activity | Reference |
|---|---|---|---|---|
| Compound 9 | MES | Not Specified | Most potent in series | nih.gov |
| Compound 5i | MES | ED50: 50.8 | Potent activity | nih.gov |
| Compound 5i | scPTZ | ED50: 76.0 | Potent activity | nih.gov |
| Compound 5j | MES | ED50: 54.8 | Potent activity | nih.gov |
| Compound 5j | scPTZ | ED50: 52.8 | Potent activity | nih.gov |
| BZT-4 | MES | 30 | 50% protection | metfop.edu.in |
| BZT-5 | MES | 30 | 60% protection | metfop.edu.in |
| BZT-11 | MES | 30 | 60% protection | metfop.edu.in |
| BZT-12 | MES | 30 | 50-66% protection | metfop.edu.in |
| BT 15 | 6 Hz | 100 | 75% protection | researchgate.net |
Antiviral and Immunosuppressant Properties
The benzothiazole scaffold has been identified as a versatile nucleus for the development of agents with antiviral and immunosuppressive activities. mdpi.comresearchgate.net Researchers have synthesized and screened various benzothiazole derivatives for their ability to inhibit the replication of a wide range of viruses and to modulate immune responses. nih.govresearchgate.net
In the realm of antiviral research, benzothiazole derivatives have shown promise against several viral pathogens. For instance, certain derivatives have been identified as inhibitors of the hepatitis C virus (HCV) NS3 helicase and RNA-dependent RNA polymerase (RdRp). nih.govbohrium.com One study reported a disulphonamide analogue of benzothiazole as a potent anti-HCV agent. nih.gov Another indole-containing benzothiazole derivative demonstrated significant suppression of the HCV replicon. nih.gov Furthermore, novel (3-benzo[d]thiazole-2-yl)-2-pyridones were synthesized and tested against a panel of DNA and RNA viruses, with some compounds showing promising activity against Herpes Simplex Virus type 1 (HSV-1), coxsackievirus B4 (CBV4), and hepatitis A virus (HAV). acs.org Benzothiazole derivatives have also been investigated for their potential against the dengue virus (DENV), with some compounds designed to inhibit the DENV NS-3 helicase. mdpi.com
Beyond their antiviral effects, certain benzothiazole derivatives have exhibited significant immunomodulatory properties. researchgate.net Studies have evaluated their effects on various immune cells and pathways. For example, a series of benzothiazole analogs were tested for their impact on phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). researchgate.net Several compounds showed potent inhibitory activity on these activated immune cells. researchgate.net Furthermore, the effects of these derivatives on cytokine production have been investigated. Some compounds were found to significantly suppress the production of the Th-2 cytokine, interleukin-4 (IL-4), while others inhibited the production of interleukin-2 (IL-2) and T-cell proliferation. researchgate.netresearchgate.net The selective inhibition of these cytokines suggests potential applications in managing autoimmune diseases and other immune-related disorders. researchgate.net
Table 2: Antiviral and Immunosuppressive Activity of Selected Benzo[d]thiazole Derivatives
| Compound Type | Target | Activity | Measurement | Reference |
|---|---|---|---|---|
| Disulphonamide analogue | HCV NS5A | Potent inhibitor | Not Specified | nih.gov |
| Indole containing derivative | HCV replicon | 70% suppression | Not Specified | nih.gov |
| (3-benzo[d]thiazol-2-yl)-2-pyridone 7e | HSV-1 | Potent inhibitor | IC50 determined | acs.org |
| (3-benzo[d]thiazol-2-yl)-2-pyridone 13a | HSV-1 | Potent inhibitor | IC50 determined | acs.org |
| Benzothiazole analog 4 | IL-2 & T-cell proliferation | Selective inhibitor | IC50 determined | researchgate.net |
| Benzothiazole analog 12 | IL-4 & T-cell proliferation | Inhibitor | IC50 determined | researchgate.net |
| Benzothiazole analog 8 | IL-2 & IL-4 | Non-selective inhibitor | IC50 determined | researchgate.net |
| Benzothiazole analog 18 | IL-2 & IL-4 | Non-selective inhibitor | IC50 determined | researchgate.net |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, sEH/FAAH)
The structural versatility of the benzo[d]thiazole nucleus has made it an attractive scaffold for the design of inhibitors targeting various enzymes implicated in disease pathogenesis. Significant research has been directed towards the development of benzothiazole-based inhibitors of carbonic anhydrases (CAs), soluble epoxide hydrolase (sEH), and fatty acid amide hydrolase (FAAH). tandfonline.comnih.gov
Carbonic Anhydrase Inhibition:
Benzothiazole-based sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII. tandfonline.comnih.gov In one study, a series of benzothiazole-based sulphonamides and carboxylic acids were developed as analogues of the clinical trial candidate SLC-0111. tandfonline.com These compounds, which replaced the 4-fluorophenyl tail of SLC-0111 with a benzothiazole motif, demonstrated potent inhibition of hCA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range. tandfonline.com Another study explored a series of benzothiazole-6-sulfonamides incorporating cyclic guanidine, which showed inhibitory activity against brain-associated hCA isoforms, including hCA VII. semanticscholar.org Furthermore, novel benzothiazole derivatives incorporating amino acid moieties such as glycine, methionine, alanine, and phenylalanine have been synthesized and shown to be effective inhibitors of hCA V and hCA II. nih.gov
sEH and FAAH Inhibition:
Derivatives of benzothiazole have also emerged as potent inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in the regulation of inflammation and pain. nih.govnih.gov Dual inhibitors of sEH and FAAH are of particular interest as they may offer a synergistic therapeutic effect. nih.gov Structure-activity relationship studies on benzothiazole-phenyl-based analogs have identified key structural features for potent dual inhibition. nih.gov High-throughput screening identified a benzothiazole analogue as a potent and selective FAAH inhibitor. nih.govacs.org Further SAR studies indicated that the sulfonyl group, a piperidine ring, and the benzothiazole moiety were crucial for activity. nih.gov These inhibitors were found to be reversible and highly selective for FAAH over other serine hydrolases. nih.govnih.gov
Table 3: Enzyme Inhibitory Activity of Selected Benzo[d]thiazole Derivatives
| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
|---|---|---|---|
| Benzothiazole-based sulphonamide 8a-c | hCA IX | 16.4 - 65.3 nM (Kᵢ) | tandfonline.com |
| Benzothiazole-based sulphonamide 8a-c | hCA XII | 29.3 - 57.5 nM (Kᵢ) | tandfonline.com |
| Benzothiazole-based sulphonamide 10 | hCA IX | 16.4 - 65.3 nM (Kᵢ) | tandfonline.com |
| Benzothiazole-based sulphonamide 10 | hCA XII | 29.3 - 57.5 nM (Kᵢ) | tandfonline.com |
| Benzothiazole-based sulphonamide 12 | hCA IX | 16.4 - 65.3 nM (Kᵢ) | tandfonline.com |
| Benzothiazole-based sulphonamide 12 | hCA XII | 29.3 - 57.5 nM (Kᵢ) | tandfonline.com |
| Benzothiazole-6-sulphonamide 6a | hCA II | 37.6 - 577.6 nM (Kᵢ) | semanticscholar.org |
| Benzothiazole-phenyl-based analog | sEH/FAAH | Dual inhibitor | nih.gov |
| Benzothiazole analogue 3 | FAAH | Potent inhibitor | nih.govacs.org |
| Benzothiazole analogue 16j | FAAH | Most potent in series | nih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Influence of Substituents on Pharmacological Efficacy
The pharmacological profile of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. SAR studies have consistently shown that substitutions at the C-2 and C-6 positions are particularly critical in modulating the biological activity of these compounds.
The introduction of various functional groups onto the benzothiazole ring system can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research on a range of benzothiazole derivatives has demonstrated that:
Electron-withdrawing and electron-donating groups at different positions of the benzothiazole nucleus can fine-tune the compound's bioactivity. For instance, the presence of a fluorine atom, a potent electron-withdrawing group, has been shown to enhance the anticancer activity of some benzothiazole derivatives. ijper.org
Substitutions at the C-2 position are a common strategy for diversifying the pharmacological effects of benzothiazoles. The introduction of aromatic or heterocyclic moieties at this position has led to the discovery of compounds with significant anticancer, antifungal, and antibacterial activities.
Modifications at the C-6 position have also been shown to be crucial for biological activity. While specific studies on a wide array of 6-substituted benzo[d]thiazol-6-ylmethanol analogs are limited, research on related 6-substituted benzothiazoles indicates that this position is a key determinant of pharmacological efficacy. For example, the introduction of a nitro group at the 6-position has been explored in the development of antimicrobial agents.
A summary of the general influence of substituents on the benzothiazole ring is presented in the table below.
| Position of Substitution | Type of Substituent | General Impact on Bioactivity |
| C-2 | Aromatic rings, heterocyclic moieties | Modulation of anticancer and antimicrobial activity |
| C-6 | Electron-withdrawing groups (e.g., -NO2, -F) | Can enhance antimicrobial or anticancer efficacy |
| C-6 | Electron-donating groups (e.g., -OCH3) | Can influence various biological activities |
The hydroxymethyl group (-CH₂OH) at the 6-position of the benzothiazole ring in this compound plays a pivotal role in defining the compound's physicochemical properties and its potential as a drug candidate.
Enhanced Solubility: The primary contribution of the hydroxymethyl group is its ability to increase the aqueous solubility of the molecule. This is a critical factor in drug development, as improved solubility often leads to better bioavailability and more favorable pharmacokinetic profiles. The polar hydroxyl moiety can participate in hydrogen bonding with water molecules, facilitating the dissolution of the compound.
Site for Further Modification: The hydroxymethyl group serves as a reactive handle for the synthesis of a diverse range of derivatives. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce various functional groups. This chemical tractability makes this compound a versatile intermediate in the synthesis of new chemical entities.
Interaction with Biological Targets: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enabling specific interactions with amino acid residues in the active site of a target protein. This can contribute to the binding affinity and selectivity of the compound.
Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity
The design and synthesis of novel derivatives of this compound are guided by the principles of medicinal chemistry, aiming to optimize the compound's pharmacological properties. A common synthetic route to benzothiazole derivatives involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. mdpi.com For derivatives of this compound, this would typically involve a starting material containing the 6-hydroxymethyl-2-aminothiophenol core.
Subsequent modifications often focus on the C-2 position, where a variety of substituents can be introduced to explore their impact on bioactivity. For example, the synthesis of amide or hydrazone derivatives at the C-2 position has been a successful strategy in the development of potent anticancer and antimicrobial agents. rsc.org
The following table outlines some general strategies for the design of novel this compound derivatives.
| Derivative Type | Synthetic Strategy | Potential Enhancement of Bioactivity |
| C-2 Amides | Acylation of a 2-amino-6-hydroxymethylbenzothiazole precursor | Improved binding to target proteins, potential for enhanced anticancer or anti-inflammatory activity |
| C-2 Hydrazones | Condensation of a 2-hydrazino-6-hydroxymethylbenzothiazole with various aldehydes or ketones | Generation of compounds with diverse pharmacological profiles, including antimicrobial and anticonvulsant activities |
| Ethers of the Hydroxymethyl Group | Alkylation of the hydroxyl group | Modulation of lipophilicity and pharmacokinetic properties |
| Esters of the Hydroxymethyl Group | Esterification of the hydroxyl group | Potential for prodrug design and improved drug delivery |
Development of Prodrugs and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems is a key strategy in modern drug discovery to improve the therapeutic index of a drug by enhancing its delivery to the site of action and minimizing off-target effects.
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. The hydroxymethyl group of this compound is an ideal functional group for the design of ester-based prodrugs. By masking the polar hydroxyl group as a more lipophilic ester, the prodrug may exhibit improved membrane permeability and oral absorption. Once absorbed, the ester can be cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active parent compound, this compound. This approach can lead to improved bioavailability and sustained release of the active drug. nih.govfrontiersin.org
Targeted delivery systems aim to concentrate a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue. While specific targeted delivery systems for this compound have not been extensively reported, the general principles of targeted drug delivery could be applied. For instance, the compound or its derivatives could be conjugated to a targeting moiety, such as an antibody or a peptide, that recognizes a specific receptor overexpressed on the surface of cancer cells. This approach would facilitate the selective delivery of the cytotoxic agent to the tumor, thereby increasing its efficacy and reducing systemic toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[d]thiazol-6-ylmethanol, and how can purity be maximized during purification?
- Methodological Answer: The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, refluxing precursors like 2-methylbenzothiazole with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields intermediates, followed by purification via alumina column chromatography (gradient elution with hexanes/EtOAc) to achieve >90% purity . Critical parameters include reaction time (18–24 hours) and stoichiometric control of reagents to minimize byproducts.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound derivatives?
- Methodological Answer:
- 1H NMR: Key diagnostic peaks include aromatic protons (δ 7.4–8.9 ppm) and hydroxymethyl protons (δ 3.8–5.3 ppm). For example, the hydroxymethyl group in (2-aminobenzo[d]thiazol-6-yl)methanol appears as a singlet at δ 3.81 ppm .
- IR: Stretching frequencies for -OH (3059–2961 cm⁻¹) and C-S (1519 cm⁻¹) confirm structural motifs .
- HRMS: Use high-resolution mass spectrometry to validate molecular formulas (e.g., C9H9N2O2S for methyl carbamate derivatives) .
Q. What reaction pathways are feasible for modifying the hydroxymethyl group in this compound?
- Methodological Answer: The hydroxymethyl group can undergo oxidation (e.g., with hydrogen peroxide to form carboxylic acids), reduction (e.g., LiAlH4 to stabilize intermediates), or nucleophilic substitution (e.g., halogenation for derivatization). For instance, hydrazone formation via refluxing with hydrazine hydrochloride in ethylene glycol yields hydrazinyl derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?
- Methodological Answer:
- Synthetic diversification: Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 2-amino or 6-hydroxymethyl positions to modulate electronic and steric effects .
- Biological assays: Test anti-proliferative activity using in vitro models (e.g., hepatocellular carcinoma cells) with IC50 determination .
- Computational modeling: Perform docking studies to predict binding affinities for targets like DNA gyrase or mitochondrial apoptosis regulators .
Q. What strategies resolve spectral overlaps in NMR analysis of this compound derivatives with complex substituents?
- Methodological Answer:
- 2D NMR: Utilize COSY and HSQC to assign coupled protons and correlate carbons with protons. For example, in 4-(1-(benzo[d]thiazol-6-yl)vinyl)-N,N-dihexylaniline, vinyl proton couplings were resolved using 2D techniques .
- Isotopic labeling: Synthesize deuterated analogs to simplify aromatic proton assignments .
- Variable temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
Q. How should researchers address contradictions in bioactivity data across different derivatives?
- Methodological Answer:
- Dose-response profiling: Establish concentration-dependent effects to rule out assay-specific artifacts .
- Orthogonal assays: Validate apoptosis induction (e.g., via caspase-3 activation) alongside mitochondrial membrane potential assays .
- Metabolic stability studies: Assess pharmacokinetic parameters (e.g., microsomal half-life) to differentiate intrinsic activity from bioavailability limitations .
Q. What methodologies enable the synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer:
- Chiral auxiliaries: Use (-)-menthol or Evans’ oxazolidinones to direct asymmetric synthesis .
- Enzymatic resolution: Employ lipases or esterases to separate racemic mixtures .
- Chiral chromatography: Utilize HPLC with cellulose-based columns (e.g., Chiralpak IA) for analytical and preparative separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
